N,2-Diethyl-N-(4-methyloxazol-2-yl)butanamide
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Overview
Description
N,2-Diethyl-N-(4-methyloxazol-2-yl)butanamide is a chemical compound with the molecular formula C12H20N2O2 It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2-Diethyl-N-(4-methyloxazol-2-yl)butanamide typically involves the reaction of 2-amino-4-methyl-1,3-oxazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,2-Diethyl-N-(4-methyloxazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
N,2-Diethyl-N-(4-methyloxazol-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of N,2-Diethyl-N-(4-methyloxazol-2-yl)butanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- N-Ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
- N-Butyl-2-ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
- N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
Comparison: N,2-Diethyl-N-(4-methyloxazol-2-yl)butanamide is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .
Properties
CAS No. |
57067-67-1 |
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Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N,2-diethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide |
InChI |
InChI=1S/C12H20N2O2/c1-5-10(6-2)11(15)14(7-3)12-13-9(4)8-16-12/h8,10H,5-7H2,1-4H3 |
InChI Key |
SNWFSRHWJPCOEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N(CC)C1=NC(=CO1)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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